Canthaxanthin
Overview
Description
Canthaxanthin is a keto-carotenoid pigment widely distributed in nature . It belongs to a larger class of phytochemicals known as terpenoids . The chemical formula of canthaxanthin is C40H52O2 . It was first isolated in edible mushrooms and has also been found in green algae, bacteria, crustaceans, and fish . It is associated with E number E161g and is approved for use as a food coloring agent in different countries .
Synthesis Analysis
Canthaxanthin was synthesized from β-carotene . The synthesized substance was confirmed to be canthaxanthin by its FTIR spectrum . A Wittig condensation between 3-hydroxyl-C14-aldehyde and tetraethyl methylenebisphosphonate was carried out in the presence of a base to afford 3-hydroxyl-C15-phosphonate .
Molecular Structure Analysis
The molecular interactions of canthaxanthin include strong van der Waals interactions between the canthaxanthin molecule and the acyl chains of lipids, restrictions to the segmental molecular motion of lipid molecules, modifications of the surface of the lipid membranes, and interactions based on the formation of the hydrogen bonds .
Chemical Reactions Analysis
The crude canthaxanthin was composed of 15–20% cis-isomer according to HPLC . The chemical synthesis of canthaxanthin involves various possible modifications of the carotenoid biosynthesis pathway .
Physical And Chemical Properties Analysis
Canthaxanthin has a molar mass of 564.85 g/mol . It appears as violet crystals . It is insoluble in water, insoluble in ethanol, practically insoluble in vegetable oils, and very slightly soluble in acetone .
Scientific Research Applications
Food Science and Nutrition
Canthaxanthin, a red-orange carotenoid in the xanthophyll group, is naturally present in bacteria, algae, fungi, and responsible for the coloration of flamingo feathers, koi carp skin, and crustacean shells. It's widely used in poultry as a feed additive, with its coloration being a key quality criterion for consumers. Recent studies highlight its potential health benefits, such as protecting cholesterol from oxidation, exhibiting antioxidant properties, and showing immunomodulatory activity. However, these health benefits, observed in vitro, require further validation in in vivo models (Esatbeyoglu & Rimbach, 2017).
Biotechnological Production
Canthaxanthin's biotechnological production has gained attention due to its extensive applications in medical, pharmaceutical, cosmetic, chemical, and food industries. Recent advancements include insights into its biosynthesis pathways and the enhancement of microbial production processes. The review provides a critical scrutiny of these developments and suggests future research directions (Gharibzahedi, Razavi & Mousavi, 2013).
Dermatology
Canthaxanthin has been evaluated as a pigment for darkening vitiliginous skin, with varying levels of satisfaction among patients. It was found to be more effective in light-skinned individuals, with women generally happier with the results. Side effects included red stools and orange palms and soles. Its ease of oral administration and potential as a cosmetically acceptable therapy for vitiligo highlight its dermatological applications (Gupta et al., 1985).
Food Chemistry
The oxidation products of Canthaxanthin, mainly substituted apo-carotenals and apo-carotenones, were identified, suggesting similarities with β-carotene oxidation. This study aids in understanding the biochemical properties and potential applications of Canthaxanthin in food chemistry (Mordi & Walton, 2016).
Poultry Science
Canthaxanthin supplementation in poultry diets showed no significant impact on performance, blood variables, or mortality, indicating its safety as a feed additive. This research contributes to understanding the effects of Canthaxanthin overdosing in poultry (Weber et al., 2013).
Cosmetic
ApplicationsIn the cosmetic industry, canthaxanthin is used as a photoprotective agent in certain photodermatoses, a tan-simulating agent, and for pigmenting vitiliginous skin. Its evaluation in the management of vitiligo highlighted its potential cosmetic applications, with variable satisfaction rates among patients based on skin type and gender. Its ease of oral use and cosmetic acceptability make it an intriguing option for specific dermatological conditions (Gupta et al., 1985).
Biomedicine
Canthaxanthin, produced by biofermentation, has been investigated for its potential in skin cell protection and regeneration. Studies show its high biocompatibility, ability to inhibit fibroblast death under stress, and promote cell migration, suggesting applications in skin protection and regeneration due to its antioxidant, anti-inflammatory, and antiaging effects (Castangia et al., 2022).
Pharmaceutical and Nutraceutical Applications
The efficient extraction of canthaxanthin from E. coli, using a 2-step process with organic solvents, holds significant implications for its commercial market in aquaculture, poultry, cosmetic, and nutraceutical industries. This method allows for high-yield extraction, demonstrating potential for scalable production in pharmaceutical and nutraceutical applications (Scaife et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDTBUPSURDBL-DKLMTRRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O2 | |
Record name | CANTHAXANTHIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022727 | |
Record name | Canthaxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep violet crystals or crystalline powder, Solid | |
Record name | CANTHAXANTHIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Canthaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
717.00 °C. @ 760.00 mm Hg | |
Record name | Canthaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Canthaxanthin | |
CAS RN |
514-78-3 | |
Record name | Canthaxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canthaxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canthaxanthin (trans) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374110 | |
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Record name | Canthaxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Canthaxanthin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANTHAXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C3C6403MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Canthaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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